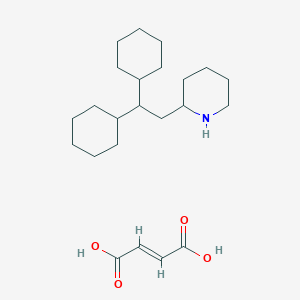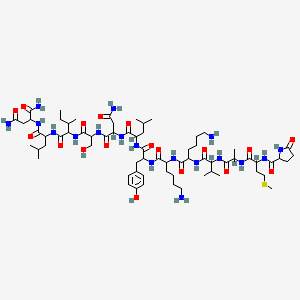
Peonidine-3-O-rutinoside chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peonidine-3-O-rutinoside chloride is a naturally occurring anthocyanin compound found in various plants. It is known for its vibrant color and potential health benefits. The compound has the chemical formula C28H33O15.Cl and a molecular weight of 645.01 g/mol . It is commonly found in fruits and flowers, contributing to their red, purple, and blue hues.
准备方法
Synthetic Routes and Reaction Conditions
Peonidine-3-O-rutinoside chloride can be synthesized through the glycosylation of peonidin with rutinose in the presence of chloride ions. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as purple sweet potatoes or other anthocyanin-rich plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques to isolate the desired compound .
化学反应分析
Types of Reactions
Peonidine-3-O-rutinoside chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .
科学研究应用
Peonidine-3-O-rutinoside chloride has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in preventing chronic diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the food and beverage industry as a natural colorant and preservative
作用机制
The mechanism of action of peonidine-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis and inhibits cell proliferation in cancer cells
相似化合物的比较
Peonidine-3-O-rutinoside chloride is unique compared to other anthocyanins due to its specific glycosylation pattern and chloride ion presence. Similar compounds include:
Peonidin-3-glucoside: Lacks the rutinose moiety and chloride ion.
Cyanidin-3-rutinoside: Similar glycosylation but different aglycone structure.
Delphinidin-3-rutinoside: Contains additional hydroxyl groups on the aglycone.
These differences contribute to the distinct chemical properties and biological activities of this compound.
属性
分子式 |
C28H33ClO15 |
|---|---|
分子量 |
645.0 g/mol |
IUPAC 名称 |
2-[[6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H |
InChI 键 |
KDFHRPXMWKFYPK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)



![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)



